

An In-Depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,6-Dichloro-1,4-phenylenediamine
Cat. No.:	B1196924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Dichloro-1,4-phenylenediamine**, a chemical intermediate with applications in dye synthesis and as a metabolite of the fungicide Dicloran. This document details its chemical and physical properties, provides a list of known synonyms, and outlines its toxicological profile, including its carcinogenicity and mutagenicity. Detailed experimental protocols for its synthesis and key toxicological assays are provided. Additionally, a metabolic pathway is illustrated, fulfilling the need for a visual representation of its biochemical context.

Chemical Identity and Synonyms

2,6-Dichloro-1,4-phenylenediamine is an aromatic amine that is important in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided in Table 1 to aid in its identification across different databases and publications.

Table 1: Synonyms and Identifiers for **2,6-Dichloro-1,4-phenylenediamine**

Identifier Type	Identifier
IUPAC Name	2,6-dichlorobenzene-1,4-diamine
CAS Number	609-20-1
Alternate Names	2,6-Dichloro-p-phenylenediamine
1,4-Benzenediamine, 2,6-dichloro-	
1,4-Diamino-2,6-dichlorobenzene	
2,5-Diamino-1,3-dichlorobenzene	
2,6-DICHLORO-1,4-BENZENEDIAMINE	
2,6-Dichlorobenzene-1,4-diamine	
2,6-Dichloro-para-phenylenediamine	
3,5-Dichloro-1,4-phenylenediamine	
C.I. 37020	
CI 37020	
Daito Brown Salt RR	
Fast Brown RR Salt	
NCI-C50260	
EINECS Number	210-184-6
Beilstein Registry Number	2209257
HSDB Number	4129

Physicochemical Properties

A summary of the key physical and chemical properties of **2,6-Dichloro-1,4-phenylenediamine** is presented in Table 2. These properties are essential for its handling, application, and in the design of experimental procedures.

Table 2: Physicochemical Properties of **2,6-Dichloro-1,4-phenylenediamine**

Property	Value
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂
Molecular Weight	177.03 g/mol
Appearance	Grey powder
Melting Point	133 °C
Boiling Point	306.6 °C at 760 mmHg
Density	1.501 g/cm ³
Flash Point	139.3 °C
Solubility	Insoluble in water
Stability	Stable, but may be unstable to prolonged exposure to air and light. Incompatible with strong oxidizing agents.

Synthesis Protocol

The synthesis of **2,6-Dichloro-1,4-phenylenediamine** is achieved through the reduction of its precursor, 2,6-Dichloro-4-nitroaniline. A two-step synthesis protocol is outlined below, starting from p-nitroaniline.

Synthesis of 2,6-Dichloro-4-nitroaniline

Materials:

- p-Nitroaniline
- Concentrated Hydrochloric Acid
- Potassium Chlorate
- Water
- Glacial Acetic Acid (for purification)

- Ethanol (for purification)

Procedure:

- In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.
- Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25°C.
- After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
- Filter the precipitate and wash it thoroughly with water, followed by a small amount of ethanol.
- The crude 2,6-dichloro-4-nitroaniline can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and ethanol. This process should yield lemon-yellow needles.

Reduction of 2,6-Dichloro-4-nitroaniline to 2,6-Dichloro-1,4-phenylenediamine

Materials:

- 2,6-Dichloro-4-nitroaniline
- Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation setup)
- Appropriate solvent (e.g., Ethanol, Acetic Acid)
- Acid or Base for workup (e.g., Hydrochloric acid, Sodium hydroxide)

General Procedure (Illustrative using Tin(II) chloride):

- Suspend 2,6-Dichloro-4-nitroaniline in a suitable solvent such as ethanol in a round-bottom flask.
- Add an excess of a reducing agent, such as stannous chloride (SnCl_2), to the suspension.

- Heat the mixture to reflux and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and neutralize it with a base, such as a solution of sodium hydroxide, to precipitate the tin salts.
- Filter the mixture to remove the inorganic salts.
- The filtrate, containing the desired product, can be concentrated under reduced pressure.
- The crude **2,6-Dichloro-1,4-phenylenediamine** can be purified by recrystallization from a suitable solvent.

Toxicological Profile

2,6-Dichloro-1,4-phenylenediamine has been evaluated for its toxicological properties, with studies indicating both mutagenic and carcinogenic potential.

Mutagenicity

The compound has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay. It was found to be mutagenic to *Salmonella typhimurium* in both the presence and absence of an exogenous metabolic activation system (S9).[\[1\]](#)

Carcinogenicity

Long-term feeding studies in rodents have provided evidence for the carcinogenicity of **2,6-Dichloro-1,4-phenylenediamine**. In B6C3F1 mice, oral administration of the compound in the diet led to increased incidences of hepatocellular adenomas and carcinomas in both males and females.[\[2\]](#) However, under the same study conditions, it was not found to be carcinogenic for male or female F344 rats.[\[2\]](#)

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of **2,6-Dichloro-1,4-phenylenediamine** by measuring its ability to induce reverse mutations at the histidine locus in various strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537)
- **2,6-Dichloro-1,4-phenylenediamine**
- S9 fraction from induced rat liver for metabolic activation
- Top agar
- Minimal glucose agar plates
- Positive and negative controls

Procedure:

- Prepare a range of concentrations of **2,6-Dichloro-1,4-phenylenediamine**.
- In a test tube, mix the tester strain, the test compound at a specific concentration, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
- Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate.
- A positive response is defined as a dose-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity Bioassay in Mice

Objective: To evaluate the carcinogenic potential of **2,6-Dichloro-1,4-phenylenediamine** in a long-term feeding study in mice.

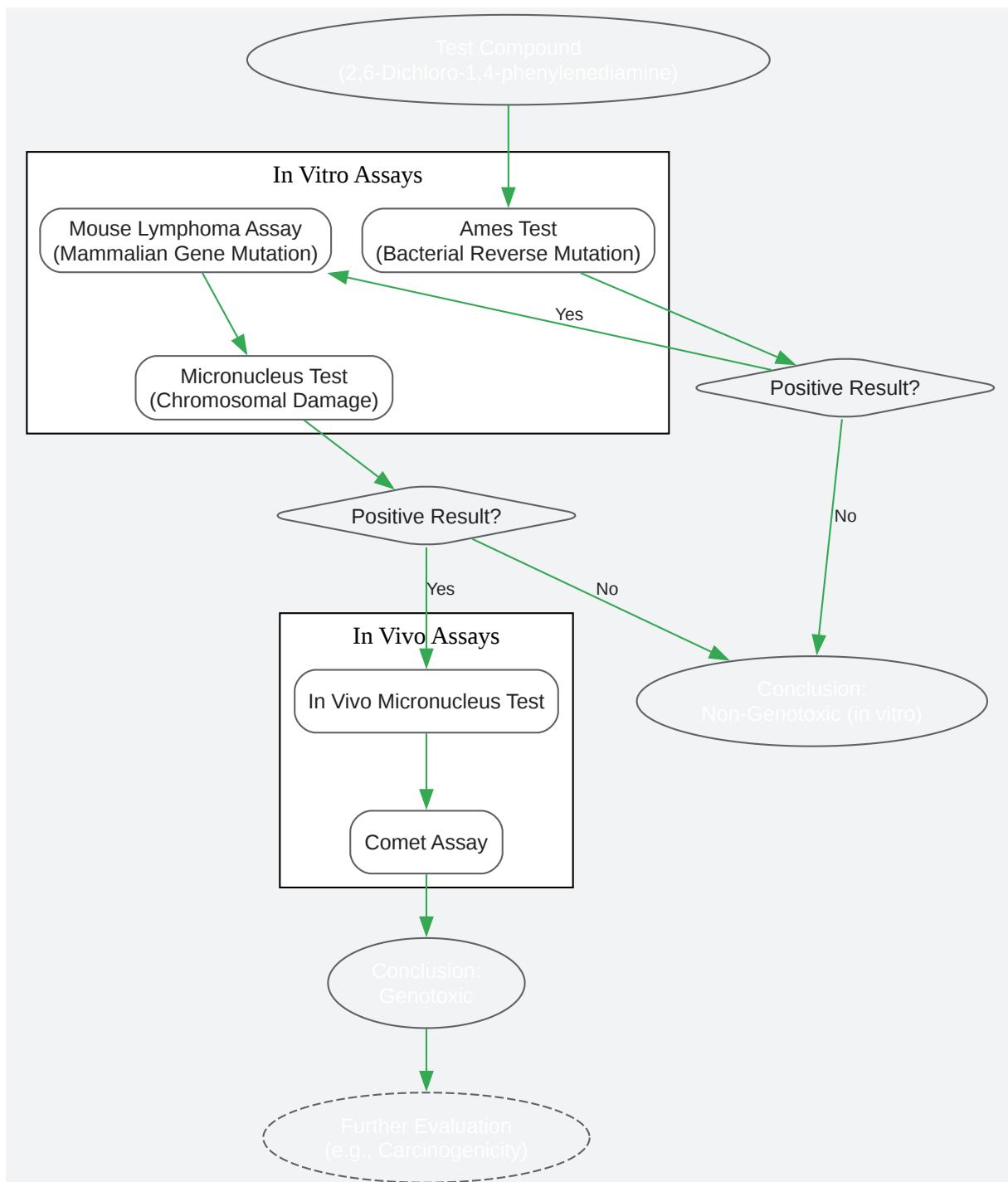
Animals: B6C3F1 mice.

Procedure:

- Groups of 50 male and 50 female mice are used for each dose group and a control group.
- 2,6-Dichloro-1,4-phenylenediamine** is incorporated into the standard diet at various concentrations (e.g., 1,000 ppm and 3,000 ppm).
- The animals are provided with the treated feed and water ad libitum for a period of 103 weeks.
- Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.
- At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and tissues are collected for histopathological examination.
- The incidences of neoplasms in the dosed groups are compared with those in the control group using statistical analysis.

Metabolic Pathway

2,6-Dichloro-1,4-phenylenediamine is a known metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).^{[1][3]} The metabolic conversion involves the reduction of the nitro group of Dicloran to an amino group. This metabolic pathway is a key aspect of its environmental and toxicological profile.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Dicloran to **2,6-Dichloro-1,4-phenylenediamine**.

Experimental Workflow for Genotoxicity Assessment

A logical workflow for assessing the genotoxicity of a compound like **2,6-Dichloro-1,4-phenylenediamine** involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive.

[Click to download full resolution via product page](#)

Caption: A tiered workflow for assessing the genotoxicity of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196924#synonyms-for-2-6-dichloro-1-4-phenylenediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com